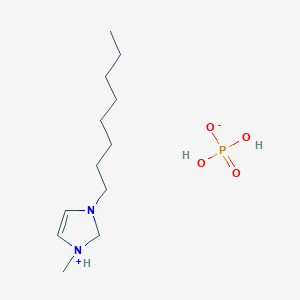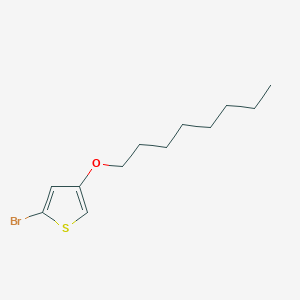![molecular formula C11H10 B3305114 bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene CAS No. 922522-13-2](/img/structure/B3305114.png)
bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene
Overview
Description
Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene is a fascinating compound characterized by its unique bicyclic structure. This compound is part of a broader class of polycyclic aromatic hydrocarbons, which are known for their stability and interesting chemical properties. The structure of this compound includes multiple conjugated double bonds, making it an area of interest for researchers studying aromaticity and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene typically involves the use of diazo compounds. One common method is the photoirradiation of 10-diazobicyclo[6.3.0]undecapentaene using a high-pressure mercury lamp. This process generates the desired carbene intermediate, which can then react with various substrates to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar diazo compound reactions. The scalability of these reactions depends on the availability of starting materials and the efficiency of the photoirradiation process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the compound’s aromatic nature.
Common Reagents and Conditions
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.
Substitution: Reagents like methanol can be used in substitution reactions to form methoxy derivatives.
Major Products
Oxidation: Azulene and other oxidized derivatives.
Reduction: Partially hydrogenated bicyclic compounds.
Substitution: Methoxy-substituted this compound.
Scientific Research Applications
Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene has several applications in scientific research:
Chemistry: Used as a model compound to study aromaticity and electronic properties of polycyclic aromatic hydrocarbons.
Medicine: Research into the compound’s potential as a pharmacophore for drug development.
Mechanism of Action
The mechanism by which bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene exerts its effects involves its interaction with various molecular targets. The compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems. Additionally, its ability to form reactive intermediates, such as carbenes, enables it to engage in a variety of chemical reactions. Theoretical calculations indicate that the 2 and 7 positions of the cation formed during reactions have the largest positive charge, making these sites particularly reactive .
Comparison with Similar Compounds
Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene can be compared to other similar compounds, such as:
Cyclopentadienylidene: An aromatic carbene with electrophilic properties.
Cycloheptatrienylidene: A nucleophilic aromatic carbene.
Bicyclo[6.3.0]undeca-1(11),2,4,6,8-pentaen-10-ylidene: Another aromatic carbene with ambiphilic properties.
The uniqueness of this compound lies in its specific bicyclic structure and the distribution of conjugated double bonds, which confer distinct electronic properties and reactivity patterns.
Properties
IUPAC Name |
bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-2-4-6-11-8-7-10(9-11)5-3-1/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNDKTRMWCAWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=C1C=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726847 | |
| Record name | (2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922522-13-2 | |
| Record name | (2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B3305031.png)


![2,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3305048.png)

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B3305081.png)
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone](/img/structure/B3305088.png)
![1-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B3305092.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B3305102.png)
![[5-Chloro-2-(methylthio)phenyl]-hydrazineHydrochloride](/img/structure/B3305105.png)



![N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B3305139.png)
